REACTION_CXSMILES
|
B(Br)(Br)Br.[CH3:5][O:6][C:7](=[O:20])[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18]C)[C:11]=2[S:12][CH:13]=1.[NH4+].[Cl-]>ClCCl>[CH3:5][O:6][C:7](=[O:20])[CH2:8][C:9]1[C:10]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[C:11]=2[S:12][CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
compound 77A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC=1C2=C(SC1)C(=CC=C2)OC)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added slowly dropwise
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a silica gel column in CHCl3/EtOAc (9:1)
|
Type
|
CUSTOM
|
Details
|
to afford a clear, amber oil
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
WAIT
|
Details
|
began after several hours under vacuum
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 55–60 mL of chloroform/hexanes (1:1)
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to remove the first crop of regio-isomeric material
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from chloroform
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C2=C(SC1)C(=CC=C2)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.14 g | |
YIELD: PERCENTYIELD | 3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |